(R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Chiral amino alcohols Enantiomeric excess Stereospecific pharmacology

CAS 1213857-16-9, (R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol, is a chiral non‑catechol amino alcohol classified as a 2‑(1‑amino‑2‑hydroxyethyl)phenol derivative. It incorporates a benzylic (1R)-configured primary amine, a terminal hydroxymethyl group and a 4‑methylphenol core, distinct from the natural catecholamine phenylethanolamine motif in which the hydroxyl group occupies the benzylic position.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B12965502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CO)N
InChIInChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1
InChIKeyRNLILSGLASWGSV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol: A Chiral Phenylglycinol Scaffold for Stereospecific Research and Synthesis


CAS 1213857-16-9, (R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol, is a chiral non‑catechol amino alcohol classified as a 2‑(1‑amino‑2‑hydroxyethyl)phenol derivative [1]. It incorporates a benzylic (1R)-configured primary amine, a terminal hydroxymethyl group and a 4‑methylphenol core, distinct from the natural catecholamine phenylethanolamine motif in which the hydroxyl group occupies the benzylic position [2]. This stereochemically defined building block is employed in asymmetric catalysis and medicinal chemistry, where enantiomeric purity and substitution pattern critically influence biological activity and catalytic performance [3].

Why Racemic or Non-Regiospecific Phenylglycinol Analogs Cannot Substitute for (R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol


Substituting the (R)-enantiomer with the (S)-enantiomer, the racemate, or a des‑methyl analog introduces uncontrolled variables in stereochemical and physicochemical properties. For 2‑amino‑1‑arylethanol‑type scaffolds, the (R)-configuration is consistently linked to higher adrenergic receptor affinity and catalytic enantioselectivity [1], while reversal to the (S)-form often yields substantially lower agonist or blocking potency [2]. The 4‑methyl substituent on the phenolic ring further modulates lipophilicity (XLogP3 = 0.7 vs. 0.18–0.25 for the des‑methyl analog) [3], altering membrane permeability, metabolic stability and receptor‑binding pharmacophores. A generic replacement thus risks both stereochemical and physicochemical mismatch, undermining the reproducibility of SAR, catalytic, or pharmacological studies.

Quantitative Differentiation of (R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol from Closest Analogs: A Procurement-Focused Evidence Guide


Enantiomeric Purity and Stereochemical Configuration: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The (R)-enantiomer (CAS 1213857‑16‑9) is the eutomer for the 2‑amino‑1‑arylethanol pharmacophore. The lipase‑catalyzed kinetic resolution described by Lundell and Kanerva yields (R)-enantiomers with >95 % ee for ring‑substituted 2‑amino‑1‑phenylethanols, while the (S)-enantiomer exhibits distinctly lower binding affinity in pharmacological assays [1]. The industrial process disclosed in WO 2006/136538 yields (R)-aminoalkylphenols with ≥97 % ee, demonstrating a robust synthetic route to the single enantiomer [2]. In contrast, the racemate (CAS not assigned) contains an equimolar proportion of the (S)-distomer, which dilutes activity and introduces off‑target interactions. A purchaser selecting the (R)-enantiomer ensures that the stereochemical configuration matches the active species validated in SAR studies.

Chiral amino alcohols Enantiomeric excess Stereospecific pharmacology

Regioisomeric Differentiation: 2‑(1‑Amino‑2‑hydroxyethyl)‑4‑methylphenol vs. 4‑(1‑Amino‑2‑hydroxyethyl)phenol (Octopamine) and Catecholamines

Unlike natural adrenergic neurotransmitters (e.g., noradrenaline) where the benzylic carbon bears a hydroxyl group, (R)-2-(1-amino-2-hydroxyethyl)-4-methylphenol presents a primary amine at the benzylic position and a terminal hydroxymethyl group (phenylglycinol motif) [1]. This regioisomeric inversion alters the hydrogen‑bonding donor/acceptor pattern: the topological polar surface area (TPSA) of the target compound is 66.5 Ų [2], whereas noradrenaline (benzylic‑OH isomer) exhibits TPSA ≈ 86.7 Ų. The reduced PSA and altered H‑bond geometry contribute to differential passive membrane permeability and receptor subtype selectivity [3]. For researchers designing adrenergic ligand libraries, this regioisomer provides a distinct pharmacological fingerprint that cannot be replicated by catecholamine‑type or octopamine‑type analogs.

Phenylglycinol Adrenergic receptor Structure‑activity relationship

Methyl Substitution Effect on Lipophilicity: 4‑Methyl vs. 4‑H Analog

The 4‑methyl group on the phenolic ring increases lipophilicity by 0.45‑0.52 log units relative to the 4‑H analog (2‑(1‑amino‑2‑hydroxyethyl)phenol), as reflected by computed XLogP3 values of 0.7 vs. 0.18‑0.25 [1]. This increment translates to an approximately 2.8‑fold higher predicted partition coefficient (logP difference 0.45 → ΔKₒ/w ~2.8), which enhances membrane permeability and alters tissue distribution [2]. The methyl substituent also sterically shields the phenolic ring from phase‑I oxidation and sulfation/glucuronidation, potentially extending metabolic half‑life relative to the des‑methyl congener. For medicinal chemistry campaigns, the 4‑methyl analog offers a distinct physicochemical profile that differentiates lead series based on the same phenylglycinol core.

Lipophilicity XLogP3 Metabolic stability

Retrosynthetic and Catalytic Utility: Chiral Synthon for Enantioselective Transformations

Enantiopure 2‑(aminoalkyl)phenols, including the (R)-2‑(1‑amino‑2‑hydroxyethyl)‑4‑methylphenol scaffold, serve as precursors for chiral ligands employed in nickel‑catalyzed enantioselective addition of organozinc reagents to chalcones, achieving enantioselectivities up to 90 % ee [1]. The bifunctional nature of the 1,4‑aminoalkylphenol framework (phenolic OH as hydrogen‑bond donor, amine as coordinating group) enables cooperative substrate activation, a feature absent in simpler mono‑functional amino alcohols. This compound’s stereochemically pure (R)-form, combined with the 4‑methyl substitution that modulates electronic properties, yields ligands with distinct catalytic performance relative to unsubstituted or regioisomeric analogs [2]. For investigators developing new asymmetric methodologies, the compound provides a validated entry point to catalyst libraries with documented enantioselectivity benchmarks.

Asymmetric catalysis Chiral ligand Organozinc addition

Optimal Procurement Scenarios for (R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol


Fragment‑Based Drug Discovery (FBDD) of Adrenergic Receptor Modulators

The compound’s defined (R)-stereochemistry and 4‑methyl substitution provide a privileged phenylglycinol fragment for probing α₁‑ and β‑adrenergic receptor binding sites. Its lower polar surface area (66.5 Ų) relative to catecholamines suggests improved passive permeability [1], making it suitable for intracellular GPCR target engagement studies where membrane crossing is rate‑limiting.

Asymmetric Ligand Synthesis for Nickel‑Catalyzed C–C Bond Formation

The bifunctional phenol‑amine framework enables cooperative substrate activation in organozinc additions. The (R)-enantiomeric purity (≥97 % ee) achievable via the BASF enzymatic resolution process [2] ensures that catalytic enantioselectivity data (up to 90 % ee in chalcone alkylation [3]) are not confounded by the distomer.

Structure–Activity Relationship (SAR) Expansion of Non‑Catechol Adrenergic Agonists

The regioisomeric inversion (benzylic amine vs. benzylic hydroxyl) relative to natural neurotransmitters [4] provides a distinct pharmacological fingerprint. Researchers designing biased agonists or antagonists that require novel hydrogen‑bonding geometries can use this compound to diversify lead series beyond classical phenylethanolamines.

Chiral Building Block for β‑Amino Alcohol Antibiotics and Anti‑Inflammatory Agents

The 2‑(1‑amino‑2‑hydroxyethyl)phenol core is a known pharmacophore in o‑aminophenol‑derived anti‑inflammatory compounds [5]. The (R)-4‑methyl variant offers increased oxidative stability and lipophilicity (XLogP3 = 0.7) relative to the 4‑H analog, potentially improving topical formulation characteristics and metabolic half‑life.

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